4-tert-Butyl-N,N-dimethylaniline molecular weight and formula
4-tert-Butyl-N,N-dimethylaniline molecular weight and formula
An In-Depth Technical Guide to 4-tert-Butyl-N,N-dimethylaniline: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 4-tert-Butyl-N,N-dimethylaniline (CAS No. 2909-79-7), a substituted aniline derivative with significant utility in polymer chemistry and organic synthesis. We will explore its fundamental physicochemical properties, delve into its synthetic pathways with mechanistic explanations, and discuss its applications, particularly those relevant to researchers in materials science and drug development. This document is intended to serve as a key resource for scientists and professionals, offering both foundational knowledge and practical insights into the effective use and handling of this versatile compound.
Introduction
4-tert-Butyl-N,N-dimethylaniline is an aromatic organic compound characterized by a dimethylamino group and a tert-butyl group attached to a benzene ring at the para position. The presence of the electron-donating dimethylamino group and the sterically bulky tert-butyl group imparts unique chemical properties that make it a valuable reagent in various chemical processes. Its primary role is often as a polymerization accelerator or an amine initiator in photopolymerization reactions.[1][2] Understanding the interplay between its structure and reactivity is crucial for its effective application in both academic research and industrial settings.
Physicochemical Properties
The physical and chemical characteristics of 4-tert-Butyl-N,N-dimethylaniline dictate its behavior in chemical reactions and determine its handling and storage requirements. These core properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₉N | [2][3][4] |
| Linear Formula | (CH₃)₃CC₆H₄N(CH₃)₂ | [1] |
| Molecular Weight | 177.29 g/mol | [1][2][3][4][5] |
| CAS Number | 2909-79-7 | [1][2][3] |
| Appearance | Liquid | [1] |
| Boiling Point | 250-253 °C | [1][2] |
| Density | 0.906 g/mL at 25 °C | [1][2] |
| Refractive Index | n20/D 1.529 | [1][2] |
| Flash Point | 229 °F (109.4 °C) |
Synthesis and Mechanistic Insights
The synthesis of 4-tert-Butyl-N,N-dimethylaniline can be achieved through several established organic chemistry transformations. A common and logical approach involves the exhaustive methylation of 4-tert-butylaniline. This process is a classic example of nucleophilic substitution.
Causality of Experimental Choices:
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Starting Material: 4-tert-butylaniline is selected as the precursor because it already contains the required tert-butyl group in the correct para position relative to the nitrogen atom.
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Methylating Agent: A methylating agent such as methyl iodide or dimethyl sulfate is used to introduce the methyl groups onto the nitrogen atom. Methyl iodide is often effective, but dimethyl sulfate can be a more economical choice for larger-scale reactions.
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Base: A non-nucleophilic base, such as potassium carbonate, is included to neutralize the acid (e.g., hydroiodic acid if methyl iodide is used) generated during the reaction. This is critical because the aniline nitrogen must remain nucleophilic to react with the methylating agent. Protonation of the amine would deactivate it.
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Solvent: A polar aprotic solvent like acetonitrile or DMF is typically chosen to dissolve the reactants and facilitate the SN2 reaction mechanism.
Synthetic Workflow Diagram
The diagram below illustrates the N-methylation of 4-tert-butylaniline to yield the final product.
Caption: Synthesis of 4-tert-Butyl-N,N-dimethylaniline via N-methylation.
Applications in Research and Drug Development
While not a therapeutic agent itself, 4-tert-Butyl-N,N-dimethylaniline serves as a critical ancillary material in several areas relevant to drug development and materials science.
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Polymerization Initiator: Its most prominent application is as an amine co-initiator for the photopolymerization of acrylates and epoxides.[1][2] In drug delivery, this is highly relevant for creating cross-linked hydrogels or polymer matrices for controlled-release formulations. The compound can accelerate the curing process of dental resins and bone cements, which are considered medical devices.
-
Organic Synthesis Intermediate: It can be used as a precursor or reagent in more complex molecular syntheses. For instance, the oxidative coupling of this aniline with indoles has been investigated, opening pathways to novel heterocyclic structures that are often scaffolds in medicinal chemistry.[2] Modern drug discovery relies on building diverse molecular libraries, and reagents like this are enabling tools.[6]
Experimental Protocol: Use in Photopolymerization
This protocol provides a generalized workflow for using 4-tert-Butyl-N,N-dimethylaniline as an accelerator in a free-radical polymerization system, such as that used for creating a polymer-based biomaterial.
Objective: To prepare a cross-linked acrylate polymer film using a photo-initiation system accelerated by 4-tert-Butyl-N,N-dimethylaniline.
Materials:
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Monomer: Methyl methacrylate (MMA)
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Cross-linker: Ethylene glycol dimethacrylate (EGDMA)
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Photo-initiator: Camphorquinone (CQ)
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Amine Accelerator: 4-tert-Butyl-N,N-dimethylaniline
-
Inert solvent (if required for viscosity control)
Methodology:
-
Formulation Preparation: In a light-protected vessel (e.g., an amber vial), combine the monomer (MMA) and cross-linker (EGDMA) in a 95:5 weight ratio.
-
Initiator Addition: Add camphorquinone to the monomer mixture to a final concentration of 0.5% (w/w). Stir until fully dissolved.
-
Accelerator Addition: Add 4-tert-Butyl-N,N-dimethylaniline to the mixture to a final concentration of 1.0% (w/w). Stir thoroughly to ensure a homogenous solution. The causality here is that the amine will react with the excited-state photo-initiator to generate the free radicals that start the polymerization.
-
Casting: Cast the liquid resin onto a glass slide or into a mold of desired dimensions to create a thin film.
-
Curing: Expose the cast resin to a visible light source (e.g., a dental curing light, ~470 nm) for 60-120 seconds. The film should solidify into a rigid polymer.
-
Post-Cure Analysis: The resulting polymer can be analyzed for properties such as degree of conversion (via FTIR), hardness, or swelling behavior, which are critical parameters for medical device and drug delivery applications.
Safety and Handling
4-tert-Butyl-N,N-dimethylaniline is a hazardous chemical and must be handled with appropriate precautions.
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Hazards: The compound is harmful if swallowed, inhaled, or in contact with skin.[7] It is known to cause skin irritation and serious eye irritation.[7]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area or under a chemical fume hood.[8] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Keep it away from strong oxidizing agents and strong acids.[8]
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[9]
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids.[8]
-
Ingestion/Inhalation: Move the person to fresh air. Seek immediate medical attention.[8][10]
-
Conclusion
4-tert-Butyl-N,N-dimethylaniline is a substituted aniline with well-defined physicochemical properties and significant utility as a polymerization accelerator and synthetic intermediate. Its molecular structure, featuring both electron-donating and sterically hindering groups, is key to its function. For researchers in drug development and materials science, this compound represents a valuable tool for creating novel polymers for medical devices and drug delivery systems. Adherence to strict safety protocols is mandatory for its handling.
References
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Chemical-Label.com. (n.d.). 4-tert-butyl-N,N-dimethylaniline Safety Label. Retrieved from [Link]
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DC Fine Chemicals. (2024). Safety Data Sheet - N,N-Dimethylaniline. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 4-tert.-butylaniline. Retrieved from [Link]
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ResearchGate. (1975). N,N-Dimethyl-2,4,6-tri-tert-butylaniline: Preparation and properties. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Dimethylaniline. Retrieved from [Link]
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Fine Synthesis. (n.d.). 4-tert-Butyl-N,N-dimethylaniline. Retrieved from [Link]
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